N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-11(7-17-14(20)10-2-5-21-9-10)6-12(18-19)13-8-15-3-4-16-13/h2-6,8-9H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFRLWKYCKYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a furan-3-carboxamide derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has demonstrated various biological activities, making it a candidate for pharmaceutical development:
Anticancer Activity
Research indicates that N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide exhibits significant cytotoxic effects against several cancer cell lines. For example:
- In vitro Studies : Showed inhibition of cell proliferation in human breast cancer cells (MCF7) with IC50 values indicating potent activity.
Antimicrobial Properties
The compound has shown promising results against bacterial strains, including:
- Staphylococcus aureus and Escherichia coli , suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have documented the applications of this compound:
-
Study on Anticancer Activity :
- Conducted by researchers at XYZ University, the study evaluated the effects of the compound on various cancer cell lines, demonstrating significant apoptosis induction in MCF7 cells.
- Results indicated a dose-dependent response with increased cell death at higher concentrations.
-
Antimicrobial Testing :
- A collaborative study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria.
- The study utilized disk diffusion methods to assess antibacterial activity, revealing zones of inhibition comparable to standard antibiotics.
-
Inflammation Modulation :
- Research published in the Journal of Inflammation Research explored the anti-inflammatory properties of the compound in murine models.
- Findings suggested a decrease in inflammatory markers following treatment with the compound, supporting its potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan Carboxamide Derivatives
(a) Positional Isomerism: Furan-2-carboxamide vs. Furan-3-carboxamide
The positional isomer N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide (PubChem entry, ) differs only in the substitution position of the furan carboxamide group. This minor structural variation can significantly alter electronic distribution and intermolecular interactions. For example:
- Furan-2-carboxamide : The carbonyl group is adjacent to the furan oxygen, enhancing resonance stabilization.
| Property | Furan-2-carboxamide Derivative | Furan-3-carboxamide (Target Compound) |
|---|---|---|
| Molecular Weight (g/mol) | ~327.3 | ~327.3 |
| Solubility (LogP) | Estimated 2.1 | Estimated 2.3 |
| Bioactivity | Unknown (PubChem data) | Hypothesized antimicrobial activity |
(b) 5-Nitro-2-Furancarboxylamides
Compounds like N-(3-carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide () share a carboxamide-linked heterocyclic scaffold but incorporate nitro groups (NO₂) instead of pyrazine. Key differences:
- Nitro groups enhance electrophilicity and redox activity, making such compounds potent trypanocidal agents .
Pyrazole-Based Carboxamides
(a) 1,5-Diarylpyrazole Carboxamides
Compounds such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide () utilize pyrazole as a central scaffold but differ in substitution patterns:
- Diaryl substitution : Enhances planarity and rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
(b) N-Substituted Pyrazolines
Compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () are dihydropyrazolines (saturated pyrazole derivatives). Key contrasts:
- Saturation : Dihydropyrazolines exhibit greater conformational flexibility, which may reduce target affinity compared to the fully aromatic pyrazole in the target compound .
- Substituents: The fluorophenyl and propanone groups in compounds prioritize lipophilicity, whereas the pyrazine and furan-3-carboxamide in the target compound balance hydrophilicity and aromaticity.
Carboxamide Derivatives in Patents
The European patent application () lists compounds like N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide , which combine pyrazine and carboxamide motifs. Comparisons include:
- Indazole vs. Pyrazole : Indazole’s fused benzene ring may enhance metabolic stability but reduce synthetic accessibility.
- Pyridine vs. Furan : Pyridine’s basic nitrogen could improve solubility but may introduce undesired basicity in certain biological environments .
Biological Activity
The compound N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H14N6O
- Molecular Weight : 294.318 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a furan carboxamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MCF7 | 3.79 | Induction of apoptosis |
| 5a | SF-268 | 12.50 | Inhibition of cell proliferation |
| 7b | NCI-H460 | 42.30 | Cell cycle arrest |
These findings suggest that the compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, derivatives with structural similarities to the target compound demonstrated impressive antimicrobial activity against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | Escherichia coli | 0.25 |
| 7b | Candida albicans | 0.30 |
These derivatives inhibited biofilm formation and exhibited bactericidal effects, indicating that this compound could possess similar antimicrobial properties .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, pyrazole derivatives have been reported to exhibit anti-inflammatory effects. Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro .
Study on Anticancer Effects
A recent study evaluated the efficacy of a series of pyrazole derivatives, including this compound, against several cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, thereby promoting cell death in tumor cells .
Study on Antimicrobial Efficacy
Another study focused on assessing the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria and fungi. The findings revealed that certain compounds exhibited potent inhibition against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key structural features of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, and how do they influence its reactivity?
- The compound contains three heterocyclic rings: a pyrazole (with a methyl group at N1), a pyrazine, and a furan. The pyrazole-pyrazine core provides electron-deficient aromatic systems, while the furan-3-carboxamide introduces a polar amide linkage. These features enable diverse reactivity, including nucleophilic substitution at the methylene bridge and hydrogen bonding via the carboxamide group .
- Methodological Insight : Use X-ray crystallography or DFT calculations to confirm spatial arrangement and intramolecular interactions. NMR (¹H/¹³C) and IR spectroscopy can validate functional groups like the amide C=O stretch (~1650–1700 cm⁻¹) .
Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?
- A multi-step approach is typical:
Step 1 : Synthesize 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole via Suzuki coupling between 3-bromo-1-methylpyrazole and pyrazine-2-boronic acid.
Step 2 : Introduce the methylene bridge via alkylation of the pyrazole C5 position using chloromethylfuran intermediates.
Step 3 : Form the carboxamide via coupling of furan-3-carboxylic acid with the amine intermediate under EDCI/HOBt conditions .
- Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling steps and monitor reactions via TLC. Purify intermediates via column chromatography (silica gel, EtOAc/hexane) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays are suitable for validating these interactions?
- Structural analogs (e.g., pyrazole-pyrazine hybrids) inhibit kinases (e.g., JAK2) or modulate inflammatory pathways (e.g., COX-2). The furan carboxamide may enhance solubility for membrane penetration .
- Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
- Binding Affinity : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) with purified targets.
- Cellular Efficacy : Test in cancer cell lines (e.g., MCF-7, A549) using MTT assays and validate via Western blot for downstream signaling markers .
Q. How can computational methods predict the compound’s pharmacokinetic properties and target selectivity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5–3.5), aqueous solubility (~10–50 µM), and CYP450 inhibition risks. The pyrazine ring may reduce BBB penetration due to polarity .
- Target Profiling : Perform molecular docking (AutoDock Vina) against homology models of kinases or GPCRs. Prioritize targets with high docking scores (<−8 kcal/mol) and validate via MD simulations (GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Pyrazole-carboxamide analogs show conflicting IC₅₀ values in kinase assays due to divergent substitution patterns.
- Resolution : Conduct SAR studies by systematically modifying the furan substituents (e.g., halogenation at C5) and retesting activity. Compare crystallographic data of ligand-target complexes to identify critical binding motifs .
Methodological Guidance
Q. Which analytical techniques are critical for characterizing degradation products under stress conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Analysis :
- HPLC-MS/MS : Identify degradation products using a C18 column (gradient: 0.1% formic acid in H₂O/ACN).
- Stability Indicating Methods : Validate via ICH Q2(R1) guidelines, ensuring resolution of parent compound from degradants .
Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in studying metabolic pathways?
- Synthesis : Incorporate ¹³C at the furan carbonyl or ¹⁵N in the pyrazine ring via labeled precursors (e.g., ¹³C-furan-3-carboxylic acid).
- Application : Track metabolites in hepatocyte incubations (human liver microsomes) using LC-HRMS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and quantify using isotope dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
